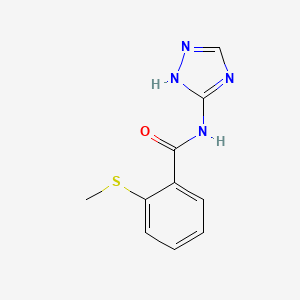
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MTB is a member of the benzamide family and is synthesized through a complex chemical process.
作用機序
The mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inflammation is also believed to be inhibited by MTB through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
MTB has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of inflammation. MTB has also been shown to have antioxidant properties and can protect cells from oxidative stress. In animal studies, MTB has been shown to have a low toxicity profile and minimal adverse effects.
実験室実験の利点と制限
MTB has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MTB is not readily available commercially, and its synthesis requires expertise in organic chemistry. Additionally, the mechanism of action of MTB is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of MTB. In medicine, MTB has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in humans. In agriculture, MTB has potential as a natural herbicide, and further studies are needed to determine its effectiveness and environmental impact. In material sciences, MTB can be used to synthesize MOFs with potential applications in gas storage and separation, and further studies are needed to optimize their properties. Overall, MTB has significant potential for various applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of MTB involves several steps that require careful attention to detail. The first step involves the preparation of 2-amino-4H-1,2,4-triazole, which is then reacted with methylthioisocyanate to form 2-(methylthio)-4H-1,2,4-triazole. The final step involves the reaction of 2-(methylthio)-4H-1,2,4-triazole with 4-chlorobenzoyl chloride to form MTB.
科学的研究の応用
MTB has been extensively studied for its potential application in various fields, including agriculture, medicine, and material sciences. In agriculture, MTB has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, MTB has been shown to have anti-inflammatory and anticancer properties and can be used to treat various diseases. In material sciences, MTB has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
特性
IUPAC Name |
2-methylsulfanyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSQOSVHQBGOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![(2R)-2-cyclohexyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5291335.png)
![3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5291346.png)